

# 3'-Deoxyinosine: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3'-Deoxyinosine

Cat. No.: B124312

[Get Quote](#)

CAS Number: 13146-72-0 Molecular Weight: 252.23 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **3'-Deoxyinosine**. It covers the core chemical and physical properties, synthesis and purification, mechanism of action, and experimental applications of this purine nucleoside analog.

## Core Properties and Data

**3'-Deoxyinosine** is a purine 3'-deoxyribonucleoside, where the hydroxyl group at the 3' position of the ribose sugar is replaced by a hydrogen.<sup>[1]</sup> This structural modification is key to its biological activity.

Property	Value	Source
CAS Number	13146-72-0	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>4</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	252.23 g/mol	<a href="#">[1]</a>
Physical State	Solid, white powder	<a href="#">[2]</a>
Melting Point	> 250 °C (decomposes)	
Solubility	Soluble in methanol, ethanol, DMSO	
LogP	-1.71	

## Synthesis and Purification

While **3'-Deoxyinosine** can be formed *in vivo* as a metabolite of cordycepin (3'-deoxyadenosine) through the action of adenosine deaminase (ADA), its chemical and enzymatic synthesis are crucial for research and development purposes.

### Chemo-enzymatic Synthesis:

A common strategy involves the enzymatic transglycosylation of a purine base with a modified sugar donor. For instance, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine can be synthesized using 3'-deoxycytidine as the sugar donor, which can then be enzymatically converted to 3'-deoxyguanosine and subsequently to **3'-Deoxyinosine**.

### Purification:

Purification of **3'-Deoxyinosine** from a reaction mixture or natural extract typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for achieving high purity (>95%). Characterization and confirmation of the purified product can be performed using mass spectrometry and infrared spectroscopy.

## Mechanism of Action and Biological Activities

**3'-Deoxyinosine** is a purine nucleoside analog with demonstrated anticancer and potential antiviral and anti-inflammatory activities. Its primary mechanism of action involves its intracellular conversion to the active triphosphate form, **3'-deoxyinosine triphosphate (3'-dITP)**. This analog can then interfere with nucleic acid synthesis.

#### Anticancer Activity:

The anticancer effects of **3'-Deoxyinosine** are attributed to the inhibition of DNA synthesis and the induction of apoptosis. As a metabolite of cordycepin, its activity is closely linked to the expression of adenosine deaminase (ADA). In cancer cells with low ADA expression, cordycepin's anticancer effects are more pronounced. Conversely, inhibition of ADA can enhance the therapeutic efficacy by preventing the conversion of cordycepin to the less active **3'-Deoxyinosine** in some contexts. However, **3'-Deoxyinosine** itself can be further metabolized to cordycepin 5'-triphosphate, which exhibits therapeutic effects.

#### Antiviral and Anti-inflammatory Activity:

Derivatives of 3'-deoxyadenosine have shown broad-spectrum antiviral activity against various RNA and DNA viruses. The proposed mechanism involves the inhibition of viral RNA-dependent RNA polymerase. The anti-inflammatory effects are thought to be mediated through the modulation of cytokine production, such as the downregulation of pro-inflammatory cytokines like TNF- $\alpha$  and IL-1 $\beta$ .

#### Signaling Pathway Involvement:

As a metabolite of cordycepin, the biological effects of **3'-Deoxyinosine** are linked to pathways affected by its parent compound. Cordycepin is known to influence the NF- $\kappa$ B and mTOR signaling pathways. It is postulated that the active metabolite, cordycepin triphosphate (COR-TP), which can be formed from **3'-Deoxyinosine**, is a key player in these biological effects.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Cordycepin to **3'-Deoxyinosine** and its active triphosphate form.

## Experimental Protocols

### In Vitro Cytotoxicity Assay (IC50 Determination):

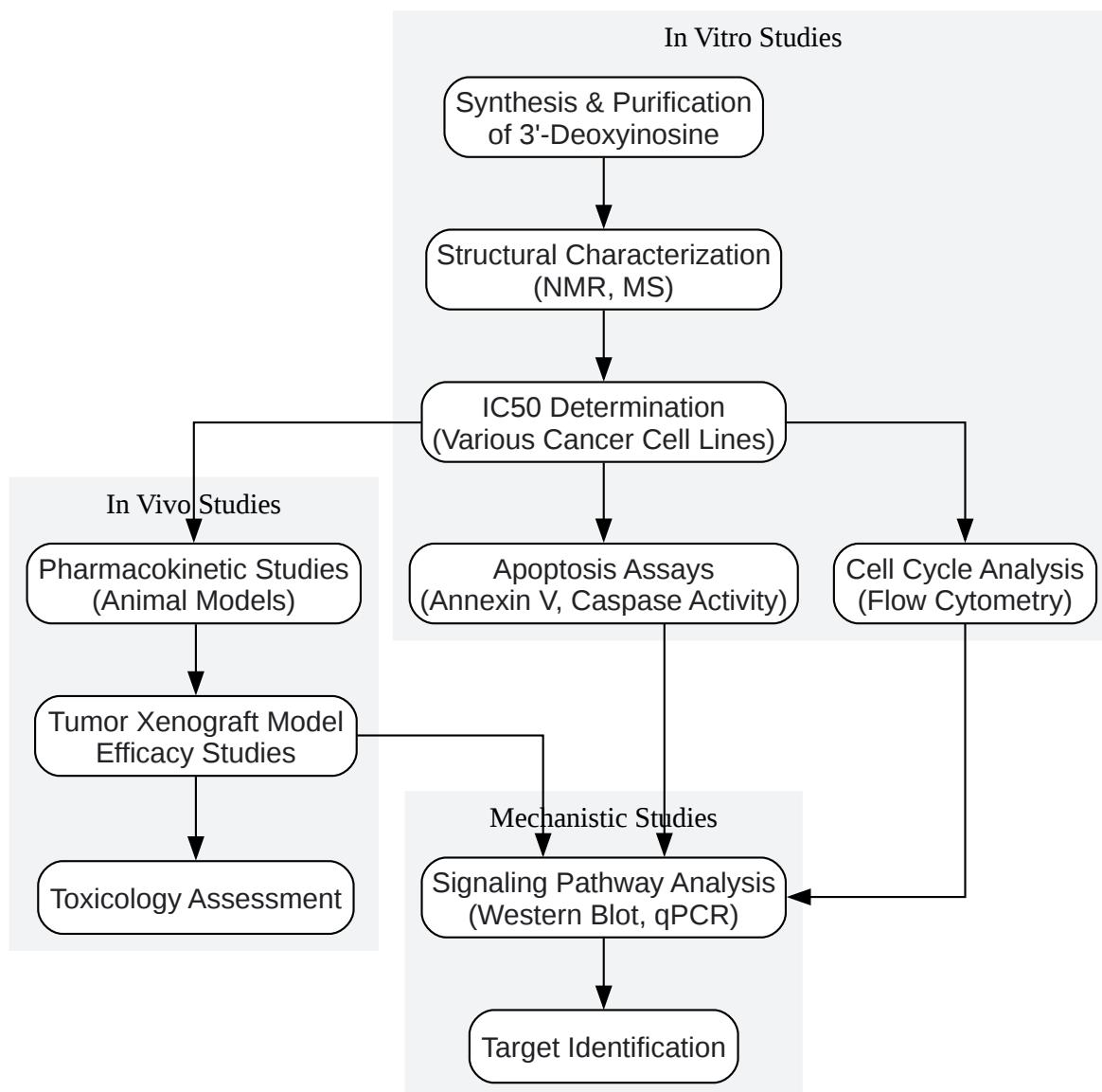
- Cell Culture: Plate cancer cell lines (e.g., B16-BL6 mouse melanoma, Lewis lung carcinoma) in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours.
- Treatment: Prepare serial dilutions of **3'-Deoxyinosine** in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of **3'-Deoxyinosine**. Include a vehicle control (medium with the solvent used to dissolve **3'-Deoxyinosine**, e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-8 assay.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of **3'-Deoxyinosine** that inhibits cell growth by 50%, by plotting a dose-response curve.

### Pharmacokinetic Analysis in Animal Models (as a metabolite of Cordycepin):

- Animal Model: Utilize appropriate animal models, such as rats.
- Drug Administration: Administer cordycepin intravenously or orally at specified doses (e.g., 8 mg/kg or 80 mg/kg).
- Sample Collection: Collect blood samples at various time points post-administration.
- Sample Processing: Process the blood samples to isolate plasma.
- LC-MS/MS Analysis: Quantify the concentration of **3'-Deoxyinosine** in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as bioavailability, half-life ( $t_{1/2}$ ), maximum concentration (Cmax), and time to maximum concentration (Tmax).

## Logical Workflow for Investigating 3'-Deoxyinosine's Anticancer Potential

[Click to download full resolution via product page](#)

Caption: A logical workflow for the preclinical evaluation of **3'-Deoxyinosine's** anticancer properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3'-Deoxyinosine | C10H12N4O4 | CID 135513783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deoxyinosine [chembk.com]
- To cite this document: BenchChem. [3'-Deoxyinosine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124312#3-deoxyinosine-cas-number-and-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)